

2-Chlorobenzyl chloroformate structure and formula.

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Compound of Interest

Compound Name: 2-Chlorobenzyl chloroformate

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An In-Depth Technical Guide to **2-Chlorobenzyl Chloroformate**: Structure, Synthesis, and Application in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of **2-Chlorobenzyl Chloroformate**, a critical reagent in synthetic organic chemistry. Systematically designated as (2-chlorophenyl)methyl carbonochloridate, this compound is primarily utilized for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or 2-Cl-Z) protecting group for amines. This document delves into its molecular structure, physicochemical properties, synthesis pathways, and detailed protocols for its application in amine protection and subsequent deprotection. Furthermore, it offers a comparative analysis against the classical benzyloxycarbonyl (Cbz) group, highlighting the unique stability and reactivity conferred by the ortho-chloro substituent. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, peptide synthesis, and fine chemical manufacturing.

Introduction: The Need for Tunable Amine Protection

In multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs), the temporary masking of reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, requires robust protection to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group,

introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for amine protection that was stable under coupling conditions yet readily removable by catalytic hydrogenolysis.[1]

However, the demands of complex molecular architecture necessitate a portfolio of protecting groups with varied stability profiles. The **2-Chlorobenzyl Chloroformate** reagent allows for the installation of the 2-Cl-Cbz group, a Cbz analogue whose electronic properties are modulated by the presence of an electron-withdrawing chlorine atom on the benzyl ring. This substitution enhances the group's stability towards acidic conditions, thereby expanding its utility and orthogonality in complex synthetic strategies.[2]

Molecular Structure and Physicochemical Properties

2-Chlorobenzyl Chloroformate is a chloroformate ester characterized by a 2-chlorobenzyl moiety linked to a highly reactive chloroformate functional group.[3]

Chemical Structure and Formula

- Molecular Formula: $C_8H_6Cl_2O_2$ [3]
- IUPAC Name: (2-chlorophenyl)methyl carbonochloridate[3]
- CAS Number: 39545-31-8[3]
- Molecular Weight: 205.04 g/mol [3]
- Structure:

(Image depicting the chemical structure of **2-Chlorobenzyl chloroformate**)

Physicochemical Data

The key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Appearance	Colorless to light yellow oily liquid	[4]
Boiling Point	50 °C @ 100 mmHg	[4]
Density	1.339 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.536	[4]
Solubility	Soluble in common organic solvents (e.g., DCM, ether, acetone). Decomposes in water.	[4][5]
Flash Point	> 110 °C (> 230 °F)	[3]

Synthesis of 2-Chlorobenzyl Chloroformate

The synthesis of chloroformates is a hazardous operation that must be conducted with stringent safety measures, primarily due to the use of phosgene or its equivalents.

Phosgene-Based Synthesis

The most common industrial method for synthesizing **2-Chlorobenzyl Chloroformate** involves the reaction of 2-chlorobenzyl alcohol with an excess of phosgene (COCl₂). The causality behind using excess phosgene is to ensure complete conversion of the alcohol and to serve as a solvent for the reaction. The reaction is typically performed at low temperatures to control its exothermicity and minimize the formation of byproducts.

Experimental Protocol: Synthesis via Phosgene

Caution: This procedure involves phosgene, an extremely toxic and corrosive gas. It must be performed by trained personnel in a specialized, well-ventilated chemical fume hood with continuous monitoring.

- **Apparatus Setup:** A three-necked, round-bottomed flask is fitted with a gas inlet tube extending below the surface of the solvent, a low-temperature thermometer, and a

condenser connected to a gas trap/scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene.

- **Phosgenation:** The flask is charged with dry toluene (approx. 2.5 mL per gram of alcohol) and cooled to 0-5 °C in an ice-salt bath. Phosgene gas is bubbled into the stirred solvent until the desired molar excess is absorbed (typically 1.1 to 1.5 equivalents).
- **Alcohol Addition:** A solution of 2-chlorobenzyl alcohol (1.0 equivalent) in dry toluene is added dropwise to the cold phosgene solution, maintaining the internal temperature below 10 °C. The addition rate must be controlled to manage the evolution of HCl gas.
- **Reaction Completion:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-3 hours to ensure full conversion.
- **Work-up:** The system is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl into the scrubber. The solvent is then removed under reduced pressure.
- **Purification:** The crude **2-Chlorobenzyl Chloroformate** is typically purified by vacuum distillation to yield the final product as a clear liquid.

Alternative Non-Phosgene Synthesis

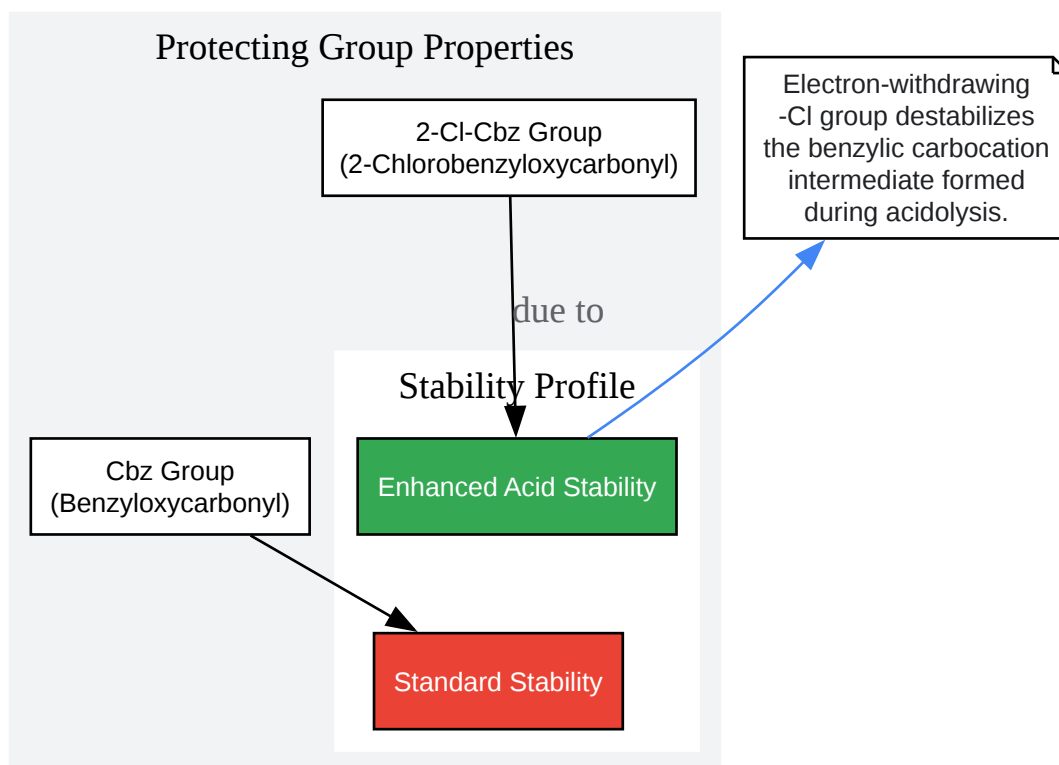
To mitigate the extreme hazards associated with phosgene, alternative synthetic routes have been developed. One such method involves the chlorination of S-methyl O-(2-chlorobenzyl) carbonothioate with sulfuryl chloride (SO₂Cl₂). This precursor is generated from 2-chlorobenzyl alcohol, carbon monoxide, and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This pathway represents a significant improvement in laboratory safety.

Application: Protection of Amines as 2-Cl-Cbz Carbamates

The primary application of **2-Chlorobenzyl Chloroformate** is the protection of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group. The resulting protonated carbamate is then deprotonated by a base to yield the neutral 2-Cl-Cbz protected amine and the hydrochloride salt of the base.



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